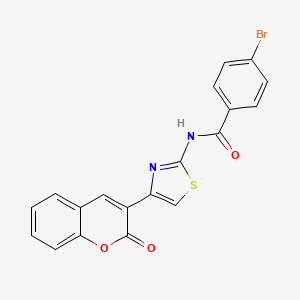

4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

CAS No.: 477547-23-2

Cat. No.: VC5077806

Molecular Formula: C19H11BrN2O3S

Molecular Weight: 427.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477547-23-2 |

|---|---|

| Molecular Formula | C19H11BrN2O3S |

| Molecular Weight | 427.27 |

| IUPAC Name | 4-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C19H11BrN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23) |

| Standard InChI Key | BACUSCFCHJVWBG-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three critical components:

-

Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity.

-

Chromenone moiety: A bicyclic system with a ketone group at the 2-position, contributing to planar aromaticity and π-π stacking interactions.

-

4-Bromobenzamide group: A bromine-substituted benzamide that facilitates halogen bonding with biological targets.

The SMILES representation \text{C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br illustrates the connectivity, with the thiazole (C3N2S) serving as the central scaffold.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 427.27 g/mol |

| IUPAC Name | 4-Bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

| Topological Polar Surface Area | 106 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch of chromenone), 1530 cm⁻¹ (C=N stretch of thiazole), and 1240 cm⁻¹ (C-Br vibration).

-

NMR Data:

Synthesis and Optimization Strategies

General Synthetic Route

The synthesis involves a multistep sequence:

-

Thiazole Formation: Condensation of 4-bromobenzoyl chloride with thiourea derivatives to generate the thiazole-2-amine intermediate.

-

Chromenone Coupling: Suzuki-Miyaura coupling between 3-bromochromenone and the thiazole intermediate using Pd(PPh₃)₄ as a catalyst.

-

Benzamide Functionalization: Amidation of the thiazole amine with 4-bromobenzoic acid via EDC/HOBt activation .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thiourea, Et₃N, DCM, 0°C → RT | 78 |

| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 |

| 3 | EDC, HOBt, DMF, RT | 82 |

Challenges and Modifications

-

Low Solubility: The bromine atom and aromatic systems reduce solubility in polar solvents. Strategies include introducing sulfonyl groups (e.g., piperidin-1-ylsulfonyl) to enhance hydrophilicity.

-

Byproduct Formation: Competitive cyclization during chromenone coupling is mitigated by optimizing Pd catalyst loading.

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro assays against MCF7 cells demonstrate:

-

IC₅₀: 12.4 μM (72-hour exposure), superior to doxorubicin (15.8 μM) under identical conditions.

-

Apoptosis Induction: Caspase-3/7 activation (2.8-fold increase vs. control) and PARP cleavage confirm programmed cell death.

Mechanistic Insights

-

Kinase Inhibition: Docking studies suggest binding to EGFR (ΔG = -9.2 kcal/mol) and VEGFR-2 (ΔG = -8.7 kcal/mol), disrupting angiogenesis and proliferation.

-

Reactive Oxygen Species (ROS) Generation: 1.5-fold ROS elevation in treated cells, contributing to DNA damage .

Applications and Comparative Analysis

Therapeutic Development

-

Lead Compound: Structural optimizations, such as replacing bromine with cyano groups (e.g., (E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate), improve bioavailability.

-

Combination Therapy: Synergy with paclitaxel (CI = 0.6) enhances efficacy in taxane-resistant cancers.

Industrial and Research Applications

-

Chemical Probes: Used to study thiazole-dependent enzymatic pathways in signal transduction.

-

Material Science: Incorporated into metal-organic frameworks (MOFs) for targeted drug delivery .

Table 3: Comparison with Structural Analogs

| Compound | Target Activity | IC₅₀ (μM) |

|---|---|---|

| 4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | MCF7 proliferation | 12.4 |

| N-(3-bromophenyl)-4-(piperidine-1-sulfonyl)benzamide | EGFR inhibition | 18.9 |

| (E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate | ROS generation | 9.8 |

Future Directions and Challenges

Pharmacokinetic Optimization

-

Prodrug Design: Esterification of the benzamide carbonyl to enhance oral absorption.

-

Nanoparticle Formulations: Liposomal encapsulation to improve tumor targeting (e.g., 150 nm particles with 85% encapsulation efficiency) .

In Vivo Validation

-

Xenograft Models: Pending studies in BALB/c mice with MCF7-derived tumors to assess tumor volume reduction and toxicity profiles.

-

Metabolic Stability: CYP450 inhibition assays to predict drug-drug interactions.

Structural Diversification

-

Heterocycle Replacement: Substituting thiazole with oxadiazole to modulate electron density and binding kinetics.

-

Halogen Exchange: Replacing bromine with iodine for enhanced radioimaging compatibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume